molecular formula C22H18O2 B8801379 1,4-Bis(4-methylbenzoyl)benzene CAS No. 61565-13-7

1,4-Bis(4-methylbenzoyl)benzene

Cat. No. B8801379
CAS RN: 61565-13-7
M. Wt: 314.4 g/mol
InChI Key: PATGGWXAIDKGEG-UHFFFAOYSA-N
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Description

1,4-Bis(4-methylbenzoyl)benzene is a useful research compound. Its molecular formula is C22H18O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(4-methylbenzoyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(4-methylbenzoyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61565-13-7

Product Name

1,4-Bis(4-methylbenzoyl)benzene

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone

InChI

InChI=1S/C22H18O2/c1-15-3-7-17(8-4-15)21(23)19-11-13-20(14-12-19)22(24)18-9-5-16(2)6-10-18/h3-14H,1-2H3

InChI Key

PATGGWXAIDKGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 40 g of terephthaloyl chloride and 200 ml of toluene was added in portions 56 g of solid aluminium chloride at such a rate to maintain the reaction temperature at 45°-55°. The thick orange slurry was then heated to 75° for 2 hours, cooled in ice and slowly treated with 200 ml of dilute HCL. The slurry was stirred for 2 hours at room temperature. The solid was collected by filtration, washed with 200 ml of petroleum ether and 2 L of hot water, and dried to constant weight to give 51 g of colorless product, m.p. 178°-187°. This material was used without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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